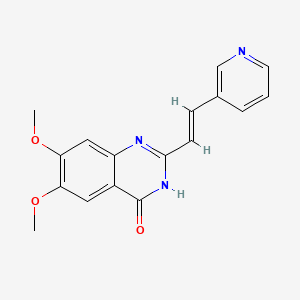

6,7-Dimethoxy-2-(2-(pyridin-3-yl)vinyl)quinazolin-4(3H)-one

Descripción

Propiedades

Fórmula molecular |

C17H15N3O3 |

|---|---|

Peso molecular |

309.32 g/mol |

Nombre IUPAC |

6,7-dimethoxy-2-[(E)-2-pyridin-3-ylethenyl]-3H-quinazolin-4-one |

InChI |

InChI=1S/C17H15N3O3/c1-22-14-8-12-13(9-15(14)23-2)19-16(20-17(12)21)6-5-11-4-3-7-18-10-11/h3-10H,1-2H3,(H,19,20,21)/b6-5+ |

Clave InChI |

ITZIVKKUULXAGY-AATRIKPKSA-N |

SMILES isomérico |

COC1=C(C=C2C(=C1)C(=O)NC(=N2)/C=C/C3=CN=CC=C3)OC |

SMILES canónico |

COC1=C(C=C2C(=C1)C(=O)NC(=N2)C=CC3=CN=CC=C3)OC |

Origen del producto |

United States |

Métodos De Preparación

Cyclocondensation of Anthranilic Acid Derivatives with Ureas

A widely used approach to quinazolin-4(3H)-ones involves the cyclocondensation of anthranilic acid esters with urea derivatives. According to recent literature, substituted anthranilic esters react with N-aryl-N'-pyridyl ureas under metal-free conditions in polar aprotic solvents like DMF at elevated temperatures (~120 °C), yielding quinazolin-2,4-diones with moderate to good yields (47–89%).

- The reaction proceeds via initial formation of N-aryl-N'-pyridyl urea intermediates, followed by intramolecular cyclocondensation.

- Electron-donating and electron-withdrawing groups on the pyridine ring are tolerated, though strong electron-acceptors may reduce yields.

- Alkyl-substituted ureas give lower yields due to intermediate instability.

This method is scalable to gram quantities, demonstrating practical utility.

Friedel-Crafts Acylation in Polyphosphoric Acid

For quinazolinones substituted with methoxy groups, Friedel-Crafts acylation of activated aromatic rings in polyphosphoric acid (PPA) is effective. For example, 6,7-dimethoxy-3,4-diphenyl-2(1H)-quinazolinone was synthesized by reacting 1-(3,4-dimethoxyphenyl)urea with benzoic acid in PPA at 80 °C for 6 hours, followed by workup and purification.

- PPA acts both as solvent and dehydrating agent, facilitating cyclization.

- This method is suitable for introducing methoxy substituents on the aromatic ring prior to quinazolinone formation.

Representative Preparation Protocol (Hypothetical Consolidation)

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Anthranilic acid ester + N-aryl-N'-pyridyl urea, DMF, 120 °C, 6 h | Cyclocondensation to quinazolin-2,4-dione intermediate | 47–89 | Metal-free, scalable |

| 2 | Friedel-Crafts acylation with PPA, 80 °C, 6 h | Introduction of 6,7-dimethoxy groups on aromatic ring | - | PPA acts as solvent and dehydrating agent |

| 3 | Formylation at position 2 (e.g., Vilsmeier-Haack) | Generation of 2-formylquinazolinone intermediate | - | Precursor for vinylation |

| 4 | Wittig or Horner-Wadsworth-Emmons olefination with 3-pyridyl phosphonium ylide | Formation of 2-(2-(pyridin-3-yl)vinyl) substituent | Variable | Controls stereochemistry of vinyl bond |

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

6,7-Dimethoxy-2-(2-(pyridin-3-yl)vinyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

6,7-Dimethoxy-2-(2-(pyridin-3-yl)vinyl)quinazolin-4(3H)-one features a quinazolinone core with methoxy substitutions at positions 6 and 7, and a vinyl group linked to a pyridine ring at position 2. Its molecular formula is CHNO, with a molecular weight of approximately 270.30 g/mol. The presence of both methoxy and pyridine functionalities contributes to its unique chemical reactivity and biological activity.

Biological Activities

Research indicates that compounds in the quinazolinone class, including 6,7-Dimethoxy-2-(2-(pyridin-3-yl)vinyl)quinazolin-4(3H)-one, exhibit a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain enzymes or receptors involved in cancer progression. For instance, it has shown potential in targeting specific pathways related to tumor growth and metastasis.

- Antimicrobial Properties : The compound has been evaluated for its efficacy against various bacterial strains, indicating potential as an antimicrobial agent.

- Neurological Effects : Investigations into its neuroprotective properties have revealed promising results in models of neurodegenerative diseases, suggesting it may help mitigate neuronal damage.

Synthetic Pathways

The synthesis of 6,7-Dimethoxy-2-(2-(pyridin-3-yl)vinyl)quinazolin-4(3H)-one typically involves multi-step chemical reactions. Common methods include:

- Formation of the Quinazolinone Core : Initial steps focus on creating the quinazolinone structure through cyclization reactions involving appropriate precursors.

- Introduction of Methoxy Groups : Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

- Vinylation with Pyridine : The final step involves the vinylation process where the pyridine moiety is attached through a suitable vinyl halide.

Case Studies

Several case studies have highlighted the potential applications of this compound in various fields:

- Cancer Research : A study investigated the effects of this compound on cancer cell lines, demonstrating significant cytotoxicity against breast and lung cancer cells, suggesting its role as a lead compound for further development.

- Neuropharmacology : Research focused on its neuroprotective effects in animal models of Alzheimer's disease showed that treatment with this compound improved cognitive function and reduced amyloid plaque formation.

- Antimicrobial Testing : In vitro studies assessed its antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli, revealing promising results that warrant further exploration.

Mecanismo De Acción

The mechanism of action of 6,7-Dimethoxy-2-(2-(pyridin-3-yl)vinyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

Pathways Involved: Signal transduction pathways that are modulated by the compound, leading to its biological effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations at Position 2

The 2-position of quinazolinone derivatives is critical for modulating biological activity and physicochemical properties. Key analogs include:

2-(2-(Pyridin-3-yl)vinyl) vs. 2-(Trihydroxyphenylvinyl)

- 6,7-Dimethoxy-2-(2-(pyridin-3-yl)vinyl)quinazolin-4(3H)-one : The pyridinylvinyl group enhances π-π stacking interactions with biological targets, while the dimethoxy groups improve lipophilicity.

- 2-[(E)-2-(2,3,4-Trihydroxyphenyl)vinyl]quinazolin-4(3H)-one (3k): This compound () features a trihydroxyphenylvinyl substituent, which increases hydrogen-bonding capacity but reduces metabolic stability due to phenolic hydroxyl groups. It has a melting point of 300°C (decomposition) and UV λmax at 365 nm, contrasting with the pyridinyl analog’s likely lower melting point and distinct spectral properties .

Other 2-Substituents

Substituent Variations at Positions 6 and 7

The 6,7-dimethoxy substitution is a hallmark of this compound, but other analogs feature:

- 6,7-Diethoxy groups: Seen in benzoquinazolinone derivatives (), where ethoxy groups may enhance metabolic stability compared to methoxy .

- Unsubstituted or monomethoxy analogs: These typically exhibit reduced lipophilicity and altered pharmacokinetic profiles.

Comparative Data Table

*Calculated from molecular formula C17H15N3O3. †Estimated based on structural similarity.

Actividad Biológica

6,7-Dimethoxy-2-(2-(pyridin-3-yl)vinyl)quinazolin-4(3H)-one is a compound within the quinazolinone family, notable for its diverse biological activities, particularly in cancer therapy and angiogenesis inhibition. This article reviews its biological activity, focusing on structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a quinazolin-4-one core with methoxy groups at the 6 and 7 positions and a pyridine vinyl moiety. This structure is crucial for its biological activity.

The primary mechanism of action for 6,7-Dimethoxy-2-(2-(pyridin-3-yl)vinyl)quinazolin-4(3H)-one involves inhibition of various kinases, particularly those involved in angiogenesis such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This inhibition leads to reduced endothelial cell proliferation and migration, which are critical for tumor growth and metastasis.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions of the quinazoline ring significantly affect biological activity:

- C-6 and C-7 Positions : The presence of methoxy groups at C-6 and C-7 enhances the compound's affinity for VEGFR-2.

- Pyridine Moiety : The vinyl group linked to the pyridine enhances interaction with target receptors, increasing overall potency.

- Substituent Variability : The introduction of halogens or larger substituents at various positions can either enhance or diminish activity depending on their size and electronic properties .

Case Studies

Recent studies have provided insights into the efficacy of 6,7-Dimethoxy-2-(2-(pyridin-3-yl)vinyl)quinazolin-4(3H)-one:

Study 1: Antitumor Efficacy

A study evaluated the compound's efficacy in vivo using Calu-6 lung carcinoma xenografts. Results showed a dose-dependent reduction in tumor size, achieving up to 79% inhibition with a regimen of 100 mg/kg daily for 21 days. The study highlighted the compound's potential as a therapeutic agent in oncology .

Study 2: Angiogenesis Inhibition

In vitro assays demonstrated that this compound effectively inhibited VEGF-induced proliferation in HUVECs with an IC50 value of 4 nM. This suggests its potential use in antiangiogenic therapies, particularly in treating solid tumors where angiogenesis plays a crucial role .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.